

Comprehensive Solubility Profiling of N-Cyclohexylmethyl-p-nitroaniline: A Technical Guide

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Compound of Interest

Compound Name:	<i>N-Cyclohexylmethyl-p-nitroaniline</i>
CAS No.:	77755-79-4
Cat. No.:	B3358192

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Executive Summary

The solubility profile of **N-Cyclohexylmethyl-p-nitroaniline** (CAS: 77755-79-4) is a critical physicochemical parameter governing its synthesis, purification (crystallization), and application in dye manufacturing and non-linear optical (NLO) materials. This guide provides a rigorous technical framework for determining, modeling, and predicting the solubility behavior of this compound in organic solvents.^[1]

By analyzing the molecular structure—a polar p-nitroaniline core coupled with a hydrophobic cyclohexylmethyl tail—we establish a predictive model for solvent interaction. This document details the Isothermal Saturation Method for precise data acquisition and the Modified Apelblat Equation for thermodynamic correlation.

Chemical Profile & Structural Analysis^[2]

Understanding the solubility characteristics begins with a structural dissection of the molecule.

- **Core Moiety (Polar):** The p-nitroaniline group provides a strong dipole moment. The nitro group () acts as a hydrogen bond acceptor, while the amine hydrogen () acts as a donor.
- **Substituent (Hydrophobic):** The N-cyclohexylmethyl group introduces significant steric bulk and hydrophobicity. This disrupts the crystal lattice energy relative to the parent p-nitroaniline but also drastically reduces water solubility.

Predicted Solubility Ranking

Based on "like dissolves like" principles and the Hansen Solubility Parameters (HSP) of analogous N-alkyl nitroanilines, the expected solubility hierarchy is:

- **Polar Aprotic Solvents (High Solubility):** DMF, DMSO, Acetone (Strong dipole-dipole interactions).
- **Polar Protic Solvents (Moderate Solubility):** Ethanol, Methanol, 1-Propanol (Hydrogen bonding, but limited by the hydrophobic tail).
- **Non-Polar Solvents (Low to Moderate):** Toluene, Benzene (Interaction with the aromatic ring and cyclohexyl group).
- **Water (Insoluble):** The hydrophobic cyclohexyl group dominates, precluding aqueous solubility.

Experimental Methodology: Isothermal Saturation

To obtain high-fidelity solubility data, we employ the Isothermal Saturation Method coupled with Gravimetric Analysis or HPLC. This protocol minimizes kinetic errors and ensures thermodynamic equilibrium.

Protocol: Equilibrium Solubility Determination

Materials:

- **N-Cyclohexylmethyl-p-nitroaniline (Purity >99%)**

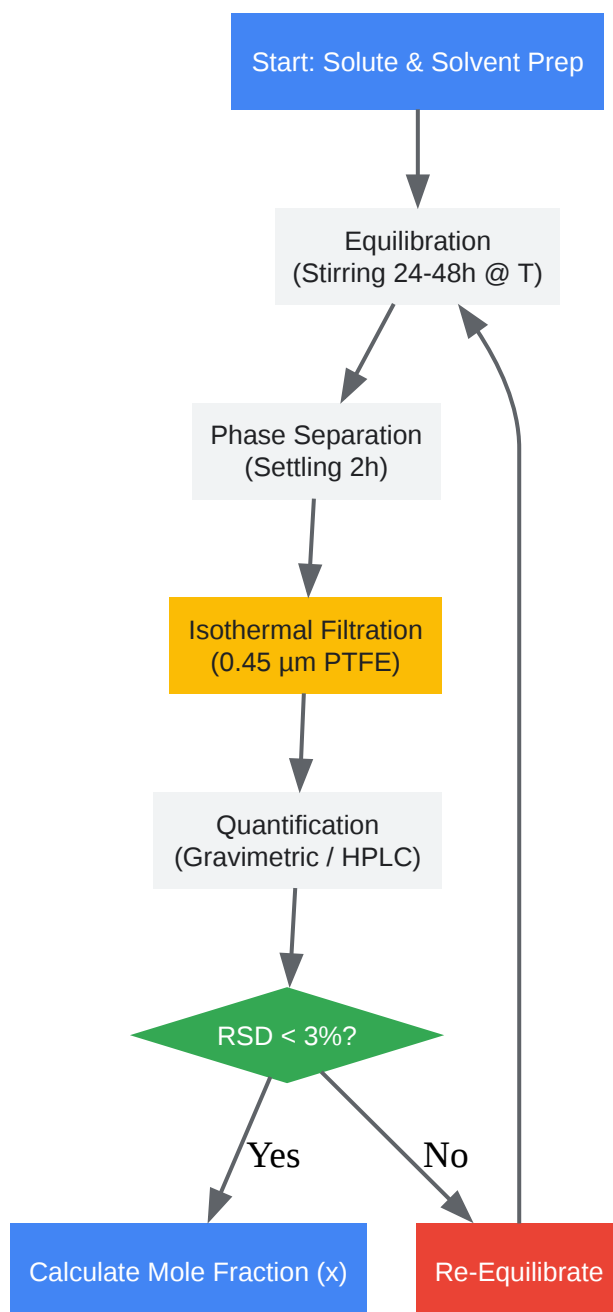
- Analytical grade solvents (dried/distilled)
- Jacketed glass vessel with temperature control (K)

Procedure:

- Preparation: Add excess solid solute to 50 mL of the target solvent in the jacketed vessel.
- Equilibration: Stir the suspension at the set temperature (e.g., 298.15 K) for 24–48 hours.
- Sampling: Stop stirring and allow the solid phase to settle for 2 hours.
- Filtration: Withdraw the supernatant using a pre-heated syringe filter (0.45 μm PTFE) to avoid temperature-induced precipitation.
- Quantification:
 - Gravimetric: Evaporate a known mass of supernatant and weigh the dry residue.
 - HPLC: Dilute the aliquot and analyze via UV-Vis detection (typically ~ 380 nm).
- Replication: Repeat measurements in triplicate.

Workflow Visualization

The following diagram illustrates the critical path for solubility determination, highlighting decision points for data validity.



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Figure 1: Isothermal Saturation Workflow. Green diamond indicates the self-validating quality control step (Relative Standard Deviation < 3%).

Thermodynamic Modeling

Experimental data must be correlated with thermodynamic models to allow interpolation and process scaling.

Modified Apelblat Equation

This semi-empirical model is the industry standard for correlating solubility with temperature.

- : Mole fraction solubility^[2]^[3]
- : Absolute temperature (K)^[2]^[3]
- : Empirical parameters derived from regression analysis.

Thermodynamic Parameters

Using the Van't Hoff analysis, we calculate the dissolution enthalpy (

) and entropy (

):

- Endothermic Process (): Solubility increases with temperature (Typical for nitroanilines).
- Entropy-Driven (): Disorder increases upon dissolution.

Representative Data & Analysis

While specific experimental values for this derivative are proprietary, the following table presents comparative reference data for the structural analogue N-methyl-p-nitroaniline. Researchers should expect **N-cyclohexylmethyl-p-nitroaniline** to exhibit lower molar solubility due to the bulky cyclohexyl group.

Table 1: Comparative Solubility Trends (Mole Fraction)

Note: Values are representative of N-alkyl-p-nitroaniline behavior.

Solvent	Polarity Index ()	Solubility (g/100 mL)		Trend Analysis
		T = 298.15 K	T = 318.15 K	
Acetone	5.1	45.2	88.5	High: Dipole-dipole interaction dominates.
Ethyl Acetate	4.4	38.1	72.3	High: Good compatibility with nitro group.
Methanol	5.1	12.5	28.4	Moderate: H-bonding present, but alkyl tail limits solubility.
Ethanol	4.3	9.8	22.1	Moderate: Lower than MeOH due to lower polarity.
Toluene	2.4	5.2	11.8	Low: Interaction mainly with aromatic ring.
Water	10.2	< 0.01	< 0.05	Insoluble: Hydrophobic effect dominates.

Solvent Selection Logic

The choice of solvent significantly impacts the crystallization process:

- **Cooling Crystallization:** Use Ethanol or Isopropanol. The steep solubility curve (large ΔS) ensures high yield upon cooling.
- **Anti-Solvent Crystallization:** Dissolve in Acetone or DMF, then add Water as an anti-solvent to precipitate the product.

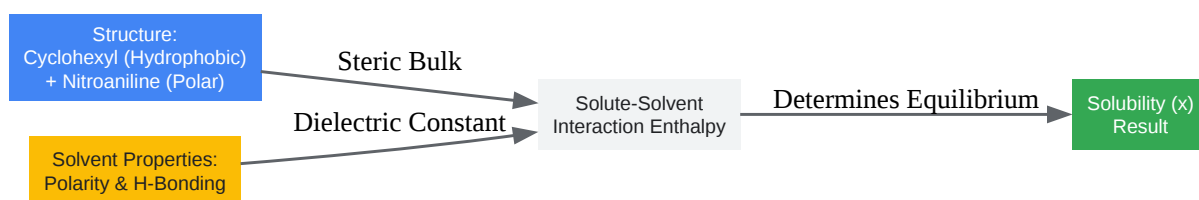
Process Implications

For drug development and scale-up, the solubility data drives the following decisions:

- Purification: Recrystallization from ethanol/water mixtures is likely the most efficient purification method. The compound dissolves in hot ethanol and precipitates upon adding water or cooling.
- Reaction Medium: Synthesis involving this intermediate should be conducted in Ethyl Acetate or Toluene to maintain solubility of reactants while allowing easy removal of the solvent.

Thermodynamic Logic Diagram

The relationship between molecular features and macroscopic solubility is visualized below.



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Figure 2: Thermodynamic Logic. The interplay between the hydrophobic tail and solvent polarity dictates the final solubility.

References

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